molecular formula C17H20FN3O B5542384 1-(4-fluoro-3-methylbenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine

1-(4-fluoro-3-methylbenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine

Cat. No.: B5542384
M. Wt: 301.36 g/mol
InChI Key: DHKYGSRGPOZMNR-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-methylbenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C17H20FN3O and its molecular weight is 301.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.15904043 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research has explored the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including derivatives of the specified compound, highlighting their potential in cancer treatment. These studies have examined how structural modifications can impact enzymatic stability and systemic clearance, providing insights into designing more effective therapeutic agents. For example, efforts to minimize hydrolysis in mouse plasma led to the discovery of analogs with reduced clearance rates, though this often resulted in decreased potency against target enzymes. Such findings underscore the intricate balance between metabolic stability and therapeutic efficacy in drug design (Teffera et al., 2013).

Molecular Design and Activity

The synthesis and evaluation of compounds within this chemical class have been conducted to identify potential dopamine D-2 and serotonin 5-HT2 antagonists. These studies have identified compounds that exhibit significant receptor affinity, providing a foundation for the development of new therapeutic agents, particularly in the realm of neuroleptics and antipsychotic medications. Notably, research has found that certain piperidyl substituted indoles derived from this chemical framework are noncataleptogenic or only weakly so, suggesting potential for the development of atypical neuroleptics with favorable side effect profiles (Perregaard et al., 1992).

Structural and Interaction Studies

Investigations into the crystal structures of closely related compounds have been conducted to understand the molecular basis of their interactions and stability. For instance, studies on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines have revealed how subtle differences in halogen substitution can significantly affect intermolecular hydrogen bonding patterns, influencing the compound's overall structural integrity and potentially its biological activity (Mahesha et al., 2019).

Anticancer Activity

Research into novel fluoro-substituted compounds has identified candidates with significant anti-lung cancer activity, demonstrating the potential of derivatives of the mentioned chemical structure in oncology. These compounds have been tested against various human cancer cell lines, showing efficacy at low concentrations compared to standard treatments, which points to their promise as therapeutic agents (Hammam et al., 2005).

Properties

IUPAC Name

(4-fluoro-3-methylphenyl)-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c1-12-11-14(3-4-15(12)18)17(22)21-8-5-13(6-9-21)16-19-7-10-20(16)2/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKYGSRGPOZMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC(CC2)C3=NC=CN3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.